BenchChemオンラインストアへようこそ!

1-CYCLOPROPANECARBONYL-4-METHANESULFONYLPIPERIDINE

lipophilicity lead optimisation ADME

1‑CYCLOPROPANECARBONYL‑4‑METHANESULFONYLPIPERIDINE (IUPAC: cyclopropyl‑(4‑methylsulfonylpiperidin‑1‑yl)methanone) [REFS‑1] is a synthetic piperidine derivative that combines a cyclopropanecarbonyl amide N‑substituent with a 4‑position methanesulfonyl electron‑withdrawing group. The molecule has a molecular weight of 231.31 g mol⁻¹, zero hydrogen‑bond donors, three acceptors, and a computed XLogP3 of 0.1 [REFS‑1].

Molecular Formula C10H17NO3S
Molecular Weight 231.31
CAS No. 145021-94-9
Cat. No. B2851510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-CYCLOPROPANECARBONYL-4-METHANESULFONYLPIPERIDINE
CAS145021-94-9
Molecular FormulaC10H17NO3S
Molecular Weight231.31
Structural Identifiers
SMILESCS(=O)(=O)C1CCN(CC1)C(=O)C2CC2
InChIInChI=1S/C10H17NO3S/c1-15(13,14)9-4-6-11(7-5-9)10(12)8-2-3-8/h8-9H,2-7H2,1H3
InChIKeyPHJUHIIQIVTADR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-CYCLOPROPANECARBONYL-4-METHANESULFONYLPIPERIDINE (CAS 145021-94-9) – Core Physicochemical Profile for Procuring Scientists


1‑CYCLOPROPANECARBONYL‑4‑METHANESULFONYLPIPERIDINE (IUPAC: cyclopropyl‑(4‑methylsulfonylpiperidin‑1‑yl)methanone) [REFS‑1] is a synthetic piperidine derivative that combines a cyclopropanecarbonyl amide N‑substituent with a 4‑position methanesulfonyl electron‑withdrawing group. The molecule has a molecular weight of 231.31 g mol⁻¹, zero hydrogen‑bond donors, three acceptors, and a computed XLogP3 of 0.1 [REFS‑1]. These features position it as a compact, polar building block or intermediate in medicinal chemistry programmes, particularly where low lipophilicity is required for early‑stage hit‑to‑lead development.

Why 1‑CYCLOPROPANECARBONYL‑4‑METHANESULFONYLPIPERIDINE Cannot Be Swapped for Cycloalkyl Homologs Without Quantifiable Consequences


Within the 4‑methanesulfonylpiperidine N‑acyl series, replacement of the cyclopropanecarbonyl group with cyclobutyl or cyclopentyl congeners produces systematic, quantifiable changes in lipophilicity and molecular weight while leaving topological polar surface area (TPSA) unchanged [REFS‑1][REFS‑2]. Because logP and molecular weight are two of the most influential parameters in predicting ADME behaviour, even a modest ΔlogP of ≈1 unit can translate into markedly different solubility, permeability, and off‑target binding profiles. Consequently, treating these cycloalkyl variants as interchangeable would confound structure‑activity relationship (SAR) interpretation and lead‑optimisation decisions.

1‑CYCLOPROPANECARBONYL‑4‑METHANESULFONYLPIPERIDINE – Head‑to‑Head Physicochemical Evidence Against Closest Cycloalkyl Analogs


XLogP3 Lipophilicity Benchmark: Cyclopropyl vs Cyclopentyl vs Cyclobutyl N‑Acyl Variants

The cyclopropyl derivative displays an XLogP3 of 0.1, whereas the cyclopentyl analog reaches 1.2—a >1‑log unit increase [REFS‑1][REFS‑2]. The cyclobutyl congener (CID 71805627) is predicted to occupy an intermediate position (exact XLogP3 not publicly available), consistent with the linear relationship between cycloalkyl carbon count and lipophilicity in this series. Critically, the topological polar surface area remains constant at 62.8 Ų across all three compounds, meaning the lipophilicity differences are not compensated by increased polarity.

lipophilicity lead optimisation ADME

Molecular Weight Differentiation: Impact on Ligand Efficiency Index

The molecular weight increases predictably with cycloalkyl ring expansion: 231.31 g mol⁻¹ (cyclopropyl) [REFS‑1] vs 245.34 g mol⁻¹ (cyclobutyl) [REFS‑2] vs 259.37 g mol⁻¹ (cyclopentyl) [REFS‑3]. The cyclopropyl derivative is the lightest member of this series, conferring a theoretical advantage in ligand efficiency (LE) when equipotent binding is achieved.

molecular weight ligand efficiency oral bioavailability

Constant Topological Polar Surface Area Across the Series: Lipophilicity Can Be Tuned Without Altering Core Polarity

All three cycloalkyl congeners share an identical TPSA of 62.8 Ų [REFS‑1][REFS‑2][REFS‑3]. This demonstrates that variation of the N‑acyl cycloalkyl group modulates lipophilicity in a side‑chain‑restricted manner without perturbing the number or steric environment of the hydrogen‑bond‑accepting heteroatoms.

polar surface area permeability selectivity

1‑CYCLOPROPANECARBONYL‑4‑METHANESULFONYLPIPERIDINE – Prioritised Application Scenarios Stemming from Physicochemical Evidence


Hit‑to‑Lead CNS Programmes Requiring Low logP for BBB Penetration

With an XLogP3 of 0.1—the lowest in its cycloalkyl series—this compound is the most suitable starting point for central nervous system (CNS) targets where molecular logP values below ~3 are typically sought to balance passive permeability and P‑glycoprotein efflux. Its low lipophilicity reduces the risk of non‑specific binding to brain tissue, a common cause of false positives in CNS assays [REFS‑1].

Fragment‑Based Drug Discovery Libraries Prioritising Ligand Efficiency

The compound’s molecular weight of 231.31 g mol⁻¹ positions it firmly within the ‘fragment space’ (<300 Da). When compared with its cyclobutyl and cyclopentyl homologs, it offers the highest potential ligand efficiency for equal affinity, making it the preferred fragment for initial screening where minimal molecular complexity is a key selection criterion [REFS‑2].

Parallel Synthesis Arrays Designed to Probe Lipophilic Bulk While Maintaining Polarity

The constant TPSA of 62.8 Ų across the cyclopropyl, cyclobutyl, and cyclopentyl series allows medicinal chemists to vary lipophilicity systematically without changing polar surface area. The cyclopropyl variant serves as the anchor point with the lowest logP, enabling clear SAR delineation of hydrophobic effects on target engagement when compared with the larger cycloalkyl analogs [REFS‑3].

Building Block Procurement for CCR‑5 Antagonist Intermediate Synthesis

Patents describing 4‑substituted 1‑cyclopropane‑sulfonyl‑piperidinyl compounds as intermediates for CCR‑5 receptor antagonists highlight the synthetic utility of piperidine cores decorated with cyclopropane and sulfonyl groups. The carbonyl‑linked variant (this compound) offers a structurally related, yet electronically distinct, amide coupling handle that can be exploited in convergent synthetic routes to maraviroc‑type scaffolds [REFS‑4].

Quote Request

Request a Quote for 1-CYCLOPROPANECARBONYL-4-METHANESULFONYLPIPERIDINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.